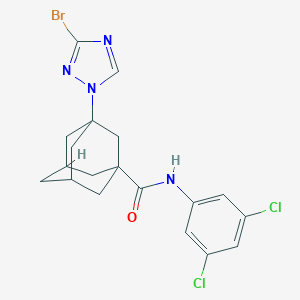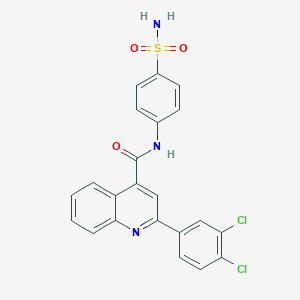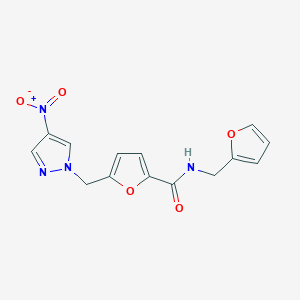![molecular formula C15H11N3S2 B458115 5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE](/img/structure/B458115.png)
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as a methyl group, a methylsulfanyl group, a phenyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under specific conditions. For example, heating the precursor with sodium methoxide in butanol under reflux conditions can lead to the formation of the desired thienopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and yield. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Benzylamine and other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Benzylamino derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways . The inhibition of these kinases can lead to the suppression of cell proliferation and other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have similar chemical properties and applications.
Uniqueness
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H11N3S2 |
|---|---|
Molekulargewicht |
297.4g/mol |
IUPAC-Name |
5-methyl-4-methylsulfanyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C15H11N3S2/c1-9-11(8-16)20-15-12(9)14(19-2)17-13(18-15)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
PVEFCXFWIJHDBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)SC)C#N |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B458032.png)
![2-(1-adamantyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B458034.png)

![Ethyl 5-[(dimethylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B458038.png)
![3-fluoro-N-{3-[(3-fluorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B458039.png)

![4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B458041.png)


![(2E)-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-2,3-diphenylprop-2-enamide](/img/structure/B458047.png)


![Methyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B458052.png)
![N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B458055.png)
